molecular formula C24H22N4O3 B2471627 N-(3,5-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1260924-31-9

N-(3,5-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2471627
CAS No.: 1260924-31-9
M. Wt: 414.465
InChI Key: AYMIMQXHTLKCSY-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a potent and selective small-molecule antagonist of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels that are increasingly recognized for their role in a variety of physiological and pathophysiological processes, particularly in the nervous system and kidneys. This compound has emerged as a critical research tool for elucidating the complex signaling pathways mediated by TRPC5. Its primary research value lies in the investigation of pain pathways, as TRPC5 is implicated in mechanical hypersensitivity and neuropathic pain. Studies have shown that this antagonist can inhibit TRPC5 activity, providing a means to probe its function in disease models. Furthermore, research indicates its application in studying neurological conditions, with evidence suggesting antidepressant-like effects in animal models potentially through modulation of neuronal excitability. The compound's mechanism of action involves direct interaction with the TRPC5 channel, effectively blocking cation influx and downstream calcium signaling. This makes it invaluable for dissecting the role of TRPC5 in cellular processes such as growth cone morphology in neurons, podocyte function in the kidney, and its contribution to diseases including anxiety, depression, and kidney disease. It enables researchers to explore TRPC5's interaction with other channels and its potential as a therapeutic target.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-15-6-8-18(9-7-15)22-26-23(31-27-22)20-5-4-10-28(24(20)30)14-21(29)25-19-12-16(2)11-17(3)13-19/h4-13H,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMIMQXHTLKCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the oxadiazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling reactions: The oxadiazole intermediate is then coupled with other aromatic compounds using reagents such as palladium catalysts.

    Acylation: The final step involves the acylation of the coupled product to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Mechanism of Action : The compound exhibits potent anticancer activity through multiple mechanisms. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and glioblastoma (LN229) cells. The mechanism likely involves the induction of apoptosis and cell cycle arrest.

Case Studies :

  • A study demonstrated that derivatives similar to N-(3,5-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide displayed significant growth inhibition percentages ranging from 51.88% to 86.61% across various cancer cell lines .

Anti-inflammatory Properties

Biological Evaluation : The compound has shown promising results in reducing inflammation markers in vitro. Its structure allows it to interact with key inflammatory pathways.

Research Findings :

  • In a study evaluating related oxadiazole derivatives, compounds were found to exhibit dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), which are critical enzymes in the inflammatory process . This suggests a potential application for treating inflammatory diseases.

Antimicrobial Activity

In Vitro Studies : Preliminary studies indicate that this compound has antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Case Studies :

  • Research on similar compounds shows that oxadiazole derivatives can effectively inhibit bacterial growth and may serve as a foundation for developing new antibiotics .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the oxadiazole ring and dihydropyridine moiety contributes significantly to its biological activities.

Structural Feature Biological Activity
Oxadiazole ringAnticancer activity
Dihydropyridine moietyAnti-inflammatory effects
Dimethylphenyl groupsEnhanced bioactivity

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs often share the 1,2,4-oxadiazole or dihydropyridinone motifs. Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Reported Activity
Target Compound 1,2,4-oxadiazole + dihydropyridinone 3,5-dimethylphenyl, 4-methylphenyl Under investigation (hypothetical kinase inhibition)
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-... (, ID: m) Tetrahydro-pyrimidinone + hexanamide 2,6-dimethylphenoxy, phenyl Pharmacopeial interest (antiviral or protease inhibition)
(S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-... (, ID: n) Similar to ID: m Stereochemical variation at positions 2,4 Enhanced metabolic stability
(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-... (, ID: o) Similar to ID: m Hydroxy group at position 4 Improved solubility

Key Findings:

Substituent Effects: The target compound’s 3,5-dimethylphenyl group may enhance membrane permeability compared to the 2,6-dimethylphenoxy analogs in , which prioritize steric effects for target binding .

Oxadiazole vs.

Stereochemical Influence : Unlike the stereoisomers in (IDs: m, n, o), the target compound lacks chiral centers, simplifying synthesis but possibly reducing selectivity .

Computational and Experimental Insights

  • Predictive Modeling : Studies using XGBoost algorithms () suggest that substituent electronegativity and molecular weight critically influence properties like solubility and binding affinity. The target compound’s RMSE (hypothetically extrapolated) could align with values near 9.091 K, similar to other oxadiazole derivatives .

Biological Activity

N-(3,5-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethylphenyl moiety, an oxadiazole ring, and a dihydropyridine unit. The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazole, including compounds similar to the target molecule, exhibit significant anticancer properties. For example, studies have shown that oxadiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 by activating p53 and caspase pathways .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.65p53 activation
Compound BHeLa2.41Caspase cleavage
Target CompoundPANC-1TBDTBD

Inhibition of Carbonic Anhydrases

The compound may also act as an inhibitor of carbonic anhydrases (CA), which are enzymes implicated in various physiological processes and cancer progression. A related study demonstrated that certain oxadiazole derivatives selectively inhibit hCA IX and hCA II at nanomolar concentrations, suggesting that structural modifications could enhance selectivity and potency against these targets .

Antimicrobial Activity

While specific data on the antimicrobial activity of the target compound is limited, thiazole and oxadiazole derivatives have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. This suggests potential for further exploration in this area .

The mechanisms by which this compound exerts its biological effects likely involve:

  • Apoptosis Induction : Activation of apoptotic pathways through modulation of p53 and caspase proteins.
  • Enzyme Inhibition : Competitive inhibition of carbonic anhydrases leading to altered cellular metabolism in cancer cells.
  • Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis or function.

Case Studies

Several studies highlight the biological activity of similar compounds:

  • Study on Oxadiazole Derivatives : A recent investigation into various oxadiazole derivatives revealed promising anticancer activity with IC50 values in the micromolar range against multiple cancer cell lines .
  • Molecular Docking Studies : Research utilizing molecular docking techniques has suggested that modifications to the oxadiazole ring can enhance binding affinity to target proteins involved in cancer progression .

Q & A

Q. What key functional groups define the compound’s structure, and how do they influence pharmacological potential?

The compound contains three critical groups:

  • 1,2,4-Oxadiazole ring : Enhances metabolic stability and participates in π-π stacking with biological targets .
  • 2-Oxo-1,2-dihydropyridine : Contributes to redox activity and hydrogen bonding via its carbonyl group .
  • Acetamide linker : Facilitates intermolecular interactions (e.g., H-bonding) with enzymes or receptors . These groups collectively enhance target selectivity and bioavailability in preclinical models.

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves:

  • Step 1 : Cyclization of amidoximes with carboxylic acid derivatives to form the oxadiazole ring (reagents: DMF, NaOH/K₂CO₃; 60–80°C) .
  • Step 2 : Construction of the dihydropyridinone core via Knorr-type cyclization (solvent: ethanol; catalyst: acetic acid) .
  • Step 3 : Acetamide coupling using EDC/HOBt or chloroacetyl chloride under inert conditions . Yields range from 45–65%, requiring purification via column chromatography .

Q. Which analytical techniques are essential for structural validation?

  • 1H/13C NMR : Confirms proton environments (e.g., dihydropyridine CH₂ at δ 3.8–4.2 ppm) and carbon骨架 .
  • HRMS : Validates molecular weight (e.g., [M+H]+ m/z calculated for C₂₅H₂₄N₄O₃: 453.1921) .
  • HPLC : Ensures purity (>95%; C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • DoE (Design of Experiments) : Systematically vary temperature (50–100°C), solvent polarity (DMF vs. THF), and base strength (NaOH vs. K₃PO₄) .
  • In-line monitoring : Use HPLC or FTIR to track intermediate formation (e.g., oxadiazole cyclization at 1650 cm⁻¹) .
  • Catalyst screening : Test Pd/C (2–5 mol%) or organocatalysts for stereoselective coupling .

Q. How to resolve contradictions between in vitro and in vivo bioactivity data?

  • Metabolite profiling : Identify active derivatives via LC-MS/MS (e.g., hydroxylated metabolites) .
  • Plasma protein binding assays : Use equilibrium dialysis to assess free fraction differences .
  • Target engagement studies : Apply CETSA (Cellular Thermal Shift Assay) to confirm binding in vivo .

Q. What computational strategies support structure-activity relationship (SAR) studies?

  • Molecular docking : Map interactions with target proteins (e.g., COX-2 or kinases; software: AutoDock Vina) .
  • 3D-QSAR : Develop CoMFA/CoMSIA models using analogs with varied substituents (e.g., 4-methylphenyl → chloro/ethoxy) .
  • ADMET prediction : Use SwissADME to optimize logP (<3) and BBB permeability .

Q. How to design analogs for enhanced selectivity against off-target receptors?

  • Bioisosteric replacement : Substitute oxadiazole with 1,3,4-thiadiazole to modulate electron density .
  • Substituent positional effects : Compare para- vs. meta-substituted phenyl groups on IC₅₀ (e.g., 4-methyl vs. 3-chloro) .
  • Pharmacophore filtering : Use Schrödinger’s Phase to prioritize analogs with optimal H-bond donor/acceptor patterns .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzymatic inhibition values?

  • Standardize assay conditions : Control pH (7.4), ionic strength, and ATP concentration (1 mM for kinases) .
  • Validate reference inhibitors : Include positive controls (e.g., staurosporine for kinase assays) .
  • Statistical rigor : Perform triplicate runs with ANOVA to assess inter-lab variability .

Comparative Analysis with Analogues

Analog Structural Variation Bioactivity (IC₅₀) Key Reference
Chlorophenyl-oxadiazole derivative4-Cl instead of 4-Me on oxadiazole2.1 µM (COX-2)
Ethyl-dihydropyridine variantEthyl substituent on dihydropyridine8.3 µM (PI3Kα)
Methoxy-acetamide analogue3-OMe on acetamide aryl group15.4 µM (HDAC6)

Methodological Recommendations

  • Synthetic scalability : Transition from batch to flow chemistry for dihydropyridine steps to improve reproducibility .
  • Data transparency : Report negative results (e.g., failed coupling reactions) to guide troubleshooting .
  • Collaborative validation : Share samples with independent labs for bioassay replication .

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